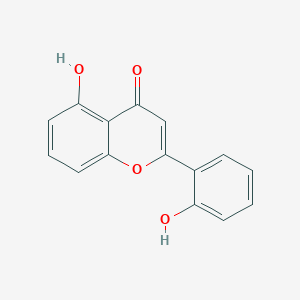

5,2'-Dihydroxyflavone

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-5-2-1-4-9(10)14-8-12(18)15-11(17)6-3-7-13(15)19-14/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGGRDVXPIXVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(C=CC=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301041391 | |

| Record name | 5-Hydroxy-2-(2-hydroxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301041391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6674-39-1 | |

| Record name | 5-Hydroxy-2-(2-hydroxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301041391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic and Biosynthetic Pathways of 5,2 Dihydroxyflavone

Chemical Synthesis Approaches for 5,2'-Dihydroxyflavone and its Analogues

The construction of the flavone (B191248) skeleton can be achieved through several established name reactions in organic chemistry. These methods often involve the formation of a chalcone (B49325) or a 1,3-diketone intermediate, which then undergoes cyclization to form the characteristic chromen-4-one ring system. While some methods yield flavones directly, others produce related structures like flavonols, which are hydroxylated at the 3-position.

Auwers Synthesis Method

The Auwers synthesis, first reported in 1908, is a classic method for preparing flavonols, which are 3-hydroxyflavones, starting from a coumarone (benzofuran-2-one). wikipedia.orgnih.gov The process begins with an acid-catalyzed aldol (B89426) condensation of a coumarone with a benzaldehyde (B42025) derivative. wikipedia.org This is followed by bromination of the resulting α,β-unsaturated ketone (an o-hydroxychalcone) and subsequent rearrangement with a base like potassium hydroxide (B78521) to yield the flavonol. wikipedia.orgmsu.edu

To apply this method for a structure related to this compound, one would start with a 6-hydroxycoumaranone and 2-hydroxybenzaldehyde. The reaction sequence would produce 3,5,2'-trihydroxyflavone, a flavonol analogue. The general mechanism is outlined below:

Condensation: A 6-hydroxycoumaranone reacts with 2-hydroxybenzaldehyde under acidic conditions.

Bromination: The resulting chalcone-like intermediate is treated with bromine, which adds across the double bond.

Rearrangement: The dibromo-adduct rearranges in the presence of potassium hydroxide to form the final flavonol ring system. wikipedia.org

While the Auwers synthesis is a valid pathway to flavonols, it is not the most direct route to flavones like this compound, which lack the 3-hydroxyl group. nih.gov

Baker–Venkataraman (BKVK) Method

The Baker–Venkataraman rearrangement is a highly effective and widely used method for the synthesis of flavones and chromones. innovareacademics.inwikipedia.org The reaction involves the intramolecular acyl transfer of a 2-acyloxyacetophenone to form a 1,3-diketone, which is then cyclized under acidic conditions to afford the flavone. wikipedia.org

For the synthesis of this compound, the key steps would be:

Esterification: A suitably protected 2,6-dihydroxyacetophenone is reacted with a protected 2-hydroxybenzoyl chloride (e.g., 2-methoxybenzoyl chloride) in the presence of a base like pyridine (B92270) to form a 2-(2'-methoxybenzoyloxy)-6-hydroxyacetophenone derivative.

Rearrangement: This ester intermediate is treated with a base (e.g., potassium hydroxide in pyridine) to induce the Baker-Venkataraman rearrangement, forming a 1-(2,6-dihydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione intermediate. wikipedia.org

Cyclization: The resulting 1,3-diketone is heated with an acid catalyst (e.g., sulfuric acid in acetic acid) to facilitate cyclodehydration, yielding 5-hydroxy-2'-methoxyflavone.

Demethylation: The final step involves the cleavage of the methyl ether at the 2'-position to give the target this compound.

This method offers good yields and is a standard approach for preparing a wide variety of flavones. innovareacademics.inresearchgate.net

Table 1: Key Stages of the Baker-Venkataraman Synthesis for this compound

| Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Esterification of a substituted acetophenone. | 2,6-Dihydroxyacetophenone derivative, 2-Methoxybenzoyl chloride, Pyridine. | 2-Acyloxyacetophenone ester. |

| 2 | Base-catalyzed rearrangement to form a diketone. | Potassium hydroxide (KOH), Pyridine. | 1,3-Diketone. wikipedia.org |

| 3 | Acid-catalyzed cyclodehydration. | Sulfuric acid (H₂SO₄), Acetic acid (CH₃COOH). | Protected flavone (e.g., 5-hydroxy-2'-methoxyflavone). |

| 4 | Deprotection to yield the final product. | Demethylating agent (e.g., BBr₃). | This compound. |

Algar–Flynn–Oyamada (AFO) Method and its Applications

The Algar–Flynn–Oyamada (AFO) reaction is an oxidative cyclization of a 2'-hydroxychalcone (B22705) using alkaline hydrogen peroxide to form a flavonol. wikipedia.orgcambridge.org The reaction proceeds in two stages: formation of a dihydroflavonol intermediate, which is then oxidized to the flavonol. wikipedia.org

To synthesize a flavonol analogue of this compound, the starting material would be 2,2',6'-trihydroxychalcone. This chalcone can be prepared via a Claisen-Schmidt condensation between a 2,6-dihydroxyacetophenone and 2-hydroxybenzaldehyde. The subsequent AFO reaction involves treating this chalcone with hydrogen peroxide in an alkaline solution (e.g., NaOH). researchgate.net

The mechanism is thought to involve the nucleophilic attack of the phenoxide on the enone system to close the ring, followed by reaction with hydrogen peroxide. wikipedia.orgbeilstein-archives.org The AFO reaction is a key method for accessing 3-hydroxyflavones and has been applied to the synthesis of numerous substituted flavonols. cambridge.orgresearchgate.net However, like the Auwers synthesis, it does not directly yield flavones lacking the 3-hydroxyl group.

Photocatalytic Synthesis Methods

Recent advances in organic synthesis have led to the development of photocatalytic methods for constructing flavone skeletons under mild, metal-free conditions. rsc.org These methods often utilize visible light to initiate radical-based transformations. nih.govbeilstein-journals.org

One such strategy involves the visible-light-induced deoxygenative/cyclization of salicylic (B10762653) acid derivatives with aryl acetylenes. rsc.org In this approach:

A photocatalyst, such as an acridinium (B8443388) salt (e.g., Mes-Acr-MeClO₄), is excited by visible light (e.g., blue LEDs). beilstein-journals.orgnih.gov

The excited photocatalyst initiates a reaction cascade, often involving an O-transfer reagent like diphenyl sulfide, to generate an acyl radical from the salicylic acid derivative. rsc.orgbeilstein-journals.org

This acyl radical adds to the alkyne, leading to a cascade of cyclization and aromatization steps to form the flavone ring.

This protocol has been successfully applied to the synthesis of various natural flavones with good functional group tolerance. rsc.org To synthesize this compound using this method, the starting materials would be 2,6-dihydroxybenzoic acid and 2-ethynylphenol (B1266645) (or a protected version). This approach represents a modern, more environmentally benign alternative to traditional high-temperature or strongly acidic/basic methods.

Novel and Enhanced Chemical Modification Techniques

Beyond the de novo synthesis of the flavone core, chemical modifications of existing flavonoid structures are crucial for creating analogues with tailored properties. These techniques often focus on the selective functionalization of the hydroxyl groups.

For instance, research on 7,8-dihydroxyflavone (B1666355) (7,8-DHF) has demonstrated the use of a prodrug strategy to improve pharmacokinetic profiles. nih.gov210.32.159 This involves the chemical modification of the hydroxyl groups by forming esters or carbamates. nih.gov These modifications can be cleaved in vivo to release the active parent compound. A similar approach could be applied to this compound.

Common modification reactions include:

Alkylation/Etherification: Converting the hydroxyl groups to methoxy (B1213986) or other ether groups using reagents like dimethyl sulfate (B86663) or alkyl halides in the presence of a base (e.g., K₂CO₃).

Acylation/Esterification: Reacting the hydroxyl groups with acyl chlorides or anhydrides to form esters. This can enhance lipophilicity.

Palladium-catalyzed cross-coupling reactions: These modern methods can be used to introduce new aryl or alkyl groups onto the flavone skeleton, although they often require prior conversion of hydroxyls into more reactive groups like triflates.

These techniques allow for the systematic exploration of structure-activity relationships and the optimization of the physicochemical properties of the parent flavone. mdpi.comacs.orglew.ro

Investigation of Biosynthetic Pathways of Flavonoids Relevant to this compound

In plants, flavonoids are synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. wikipedia.orggenome.jp A series of enzymatic reactions leads to the formation of a chalcone, which is the central precursor for all classes of flavonoids. nih.gov

The key steps leading to the flavone backbone are:

Phenylpropanoid Pathway: Phenylalanine is converted to p-coumaroyl-CoA through the action of three enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamic Acid 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL). nih.gov

Chalcone Synthesis: Chalcone Synthase (CHS), a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone). mdpi.com The substitution pattern of the A-ring, including the common 5-hydroxyl group in flavonoids, is determined at this stage by the nature of the starter molecule and the folding of the polyketide chain.

Isomerization: Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of the chalcone into a flavanone (B1672756), such as naringenin. mdpi.com

Flavone Formation: The flavanone is then converted to a flavone by Flavone Synthase (FNS), which introduces a double bond between C-2 and C-3 of the C-ring. nih.govnih.gov There are two types of FNS enzymes (FNSI and FNSII) that catalyze this desaturation step.

The specific hydroxylation pattern of this compound requires further enzymatic modifications. The 5-hydroxyl group is typically incorporated during the CHS reaction. The 2'-hydroxyl group, however, is less common than 3' or 4' hydroxylation. Its formation requires a specific flavonoid B-ring hydroxylase. While flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) are well-characterized cytochrome P450 enzymes responsible for B-ring hydroxylation, the specific enzyme that catalyzes hydroxylation at the 2'-position has not been fully identified, though its existence is presumed based on the natural occurrence of 2'-hydroxylated flavonoids. mdpi.comnih.govnih.gov The introduction of this hydroxyl group is a critical step in diversifying the flavonoid structure and function in plants. mdpi.comnih.gov

Table 2: Key Enzymes in the Biosynthesis of the Flavone Core

| Enzyme | Abbreviation | Function | Substrate → Product |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Deamination of phenylalanine. | Phenylalanine → Cinnamic acid. nih.gov |

| Cinnamic Acid 4-Hydroxylase | C4H | Hydroxylation of cinnamic acid. | Cinnamic acid → p-Coumaric acid. mdpi.com |

| 4-Coumarate:CoA Ligase | 4CL | Activation of p-coumaric acid. | p-Coumaric acid → p-Coumaroyl-CoA. nih.gov |

| Chalcone Synthase | CHS | Forms the chalcone backbone. | p-Coumaroyl-CoA + 3x Malonyl-CoA → Naringenin Chalcone. mdpi.com |

| Chalcone Isomerase | CHI | Cyclization of chalcone to flavanone. | Naringenin Chalcone → Naringenin. mdpi.com |

| Flavone Synthase | FNS | Desaturation of flavanone to flavone. | Naringenin → Apigenin. nih.gov |

| Flavonoid 2'-Hydroxylase | F2'H (putative) | Hydroxylation of the B-ring at the 2' position. | Flavanone/Flavone → 2'-Hydroxyflavanone/flavone. mdpi.com |

Phenylpropanoid Pathway Intermediates

The journey to synthesizing flavonoids begins with the general phenylpropanoid pathway, which converts the amino acid phenylalanine into key precursors. mdpi.com This initial sequence of reactions is fundamental for the production of thousands of plant secondary metabolites. mdpi.com

The process commences when phenylalanine ammonia (B1221849) lyase (PAL) , a rate-limiting enzyme, catalyzes the deamination of phenylalanine to produce cinnamic acid. mdpi.com Following this, cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to generate p-coumaric acid. mdpi.com The final step in this general pathway involves 4-coumarate: CoA ligase (4CL) , which activates p-coumaric acid by adding a coenzyme A (CoA) molecule, resulting in the formation of p-coumaroyl-CoA. mdpi.com This activated molecule, along with malonyl-CoA derived from primary metabolism, serves as the direct substrate for the entry into the specific flavonoid biosynthetic pathway. mdpi.com

Flavonoid Biosynthesis Pathway Enzymes (e.g., Chalcone Synthase, Chalcone Isomerase, Flavanone 3-Hydroxylase, Dihydroflavonol Reductase, Anthocyanidin Synthase, Anthocyanidin Reductase, Flavonol Synthase, O-methyltransferases)

Once the necessary precursors are available, a cascade of specialized enzymes works to construct and modify the flavonoid skeleton. While the general pathway is well-conserved, the specific enzymes involved dictate which class of flavonoid is produced. oup.com

Chalcone Synthase (CHS) is the first committed enzyme in the flavonoid pathway. oup.com It performs a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form a chalcone scaffold, such as naringenin chalcone. mdpi.com

Chalcone Isomerase (CHI) then catalyzes the stereospecific intramolecular cyclization of the chalcone into a flavanone. mdpi.comresearchgate.net For example, naringenin chalcone is converted to the flavanone naringenin. Flavanones like naringenin are critical intermediates and branch points for the synthesis of different flavonoid classes. ontosight.ai

To produce a flavone like this compound, the flavanone intermediate must undergo specific hydroxylation and desaturation steps. The hydroxylation at the 2'-position is a key modification. Research has identified Flavanone 2-hydroxylase (F2H) , a cytochrome P450 enzyme (such as CYP93G2 in rice), which converts flavanones into 2-hydroxyflavanones. nih.gov This 2-hydroxyflavanone (B13135356) is the likely intermediate for the formation of 2'-hydroxyflavones. nih.gov Subsequently, Flavone Synthase (FNS) introduces a double bond into the C-ring of the flavanone (or 2'-hydroxyflavanone) to create the characteristic flavone backbone. nih.gov FNS enzymes exist in two types: FNSI, a soluble dioxygenase, and FNSII, a cytochrome P450-dependent monooxygenase. nih.gov

The flavonoid pathway also contains numerous branch points leading to other flavonoid classes, regulated by specific enzymes:

Flavanone 3-Hydroxylase (F3H) hydroxylates flavanones to produce dihydroflavonols, which are precursors for flavonols and anthocyanins. frontiersin.org

Flavonol Synthase (FLS) acts on dihydroflavonols to create flavonols, such as kaempferol (B1673270) and quercetin (B1663063). mdpi.com

Dihydroflavonol 4-Reductase (DFR) is a key enzyme that reduces dihydroflavonols to leucoanthocyanidins (flavan-3,4-diols), committing them to the anthocyanin and proanthocyanidin (B93508) branches. frontiersin.org

Anthocyanidin Synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), converts leucoanthocyanidins into colored anthocyanidins. frontiersin.org

Anthocyanidin Reductase (ANR) channels leucoanthocyanidins toward the synthesis of flavan-3-ols like catechin.

O-methyltransferases (OMTs) are modifying enzymes that add methyl groups to the flavonoid structure, altering their solubility, stability, and biological activity. frontiersin.org

Transcriptional Regulation of Biosynthetic Genes (e.g., R2R3 MYB, bHLH, WD-Repeat Transcription Factors)

The expression of the enzymatic genes described above is tightly controlled at the transcriptional level. This regulation ensures that specific flavonoids are produced in the correct tissues, at the appropriate developmental stages, and in response to environmental signals. oup.com The primary regulatory mechanism involves a ternary protein complex known as the MBW complex. oup.commdpi.com

This complex consists of three types of transcription factors:

R2R3-MYB proteins : These are key determinants of specificity in the flavonoid pathway. Different R2R3-MYB factors activate different subsets of biosynthetic genes, thereby controlling which branch of the pathway is active. oup.commdpi.com For instance, certain MYBs specifically activate the genes for flavonol synthesis, while others target the genes for anthocyanin production. oup.com

basic Helix-Loop-Helix (bHLH) proteins : These transcription factors form a dimer with the R2R3-MYB proteins. They are essential for the activation of the late biosynthetic genes in the pathway, particularly those involved in anthocyanin and proanthocyanidin synthesis. researchgate.netmdpi.com

WD-Repeat (WDR or WD40) proteins : These proteins act as a scaffold, stabilizing the interaction between the MYB and bHLH proteins to form a functional activation complex. mdpi.com This MBW complex then binds to the promoter regions of the target structural genes to initiate transcription. researchgate.net

While the full MBW complex is often required for the late pathway genes, the genes encoding early enzymes like CHS and CHI can sometimes be activated by R2R3-MYB factors alone. oup.com

Hormonal and Environmental Modulation of Flavonoid Biosynthesis

The synthesis of flavonoids is not static but is dynamically modulated by a variety of external and internal signals. researchgate.net These signals influence the expression of the regulatory transcription factors and, consequently, the entire biosynthetic pathway. ontosight.aifrontiersin.org

Environmental Factors:

Light : Light is a crucial regulator of flavonoid biosynthesis. UV radiation (both UV-A and UV-B) and blue light are particularly effective at inducing the expression of key biosynthetic genes like PAL, CHS, and F3H. mdpi.com This response is a protective mechanism, as flavonoids like flavonols can absorb UV radiation, shielding the plant's DNA and photosynthetic machinery from damage. oup.com

Temperature : Temperature fluctuations can also impact flavonoid accumulation, often interacting with light signals to fine-tune the plant's metabolic response. frontiersin.org

Hormonal Factors:

Jasmonic Acid (JA) : This plant hormone, typically associated with defense responses against herbivores and pathogens, can upregulate the expression of genes in the anthocyanin branch of the flavonoid pathway. mdpi.com

Auxin : Flavonols have been shown to regulate the polar transport of the plant hormone auxin, indicating a complex feedback loop between flavonoid metabolism and hormonal signaling that affects plant growth and development. oup.com

This intricate network of environmental and hormonal control allows plants to precisely manage the production of flavonoids like this compound to respond to developmental needs and adapt to a changing environment. oup.com

Sophisticated Analytical Methodologies for 5,2 Dihydroxyflavone Research

Advanced Extraction and Isolation Techniques for Flavonoids

The initial and most critical step in flavonoid research is the efficient extraction and isolation from their natural matrix, typically plants. Traditional methods like maceration and Soxhlet extraction are often hampered by long extraction times and high consumption of organic solvents. nih.gov Consequently, modern, advanced techniques are now favored for their increased efficiency, reduced environmental impact, and higher yields. nih.govresearchgate.net

Enhanced Solid-Liquid Extraction Methods

Modern extraction techniques leverage energy sources like microwaves and ultrasound to enhance the extraction process, while supercritical fluids offer a "green" alternative. acs.org These methods are generally faster, more automated, and more environmentally friendly than conventional approaches. nih.gov

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency ultrasound waves (20 kHz to 100 MHz) to create acoustic cavitation in the solvent. researchgate.net The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and enhancing the penetration of the solvent, thereby accelerating the release of flavonoids. tandfonline.com Key parameters influencing UAE efficiency include temperature, time, ethanol (B145695) concentration, and the liquid-to-solid ratio. nih.govccsenet.org For instance, one optimization study found the ideal conditions for extracting flavonoids from Pteris cretica L. to be an ethanol concentration of 56.74%, an extraction time of 45.94 minutes, and a temperature of 74.27°C. nih.gov UAE is noted for being an effective method that can significantly shorten extraction time and save solvent. tandfonline.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample matrix. acs.org Polar solvents, such as ethanol and water, absorb microwave energy, leading to rapid, volumetric heating of the cellular matrix. researchgate.net This internal pressure buildup causes the cell walls to rupture, facilitating the release of bioactive compounds into the solvent. researchgate.netncsu.edu MAE significantly reduces extraction time and solvent consumption compared to traditional methods. researchgate.netncsu.edu Optimization studies have defined ideal parameters for various plant sources. For example, the optimal conditions for extracting flavonoids from young barley leaves were a microwave power of 1.27 W/g and an extraction time of 11.12 minutes. international-agrophysics.org However, excessively high temperatures or long extraction times can lead to the degradation of thermolabile flavonoids. researchgate.net

Enzyme-Assisted Extraction (EAE): This method uses specific enzymes, such as cellulases, pectinases, and hemicellulases, to break down the plant cell wall components (cellulose, pectin). This enzymatic hydrolysis increases cell wall permeability, allowing for a more efficient release of flavonoids into the extraction solvent. nih.gov EAE is often combined with other techniques, such as microwave or ultrasound assistance, to further enhance extraction yields. nih.gov For example, a microwave-assisted enzymatic extraction of flavonoids from A. mume Sieb. blossom was optimized using 2.0% cellulase, a microwave power of 200 W for 5 minutes, followed by a 50-minute enzymatic hydrolysis. nih.gov This combined approach leverages both the physical disruption from microwaves and the chemical breakdown from enzymes. nih.gov

Supercritical Fluid Extraction (SFE): SFE is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. acs.org Above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to diffuse through solid materials like a gas and dissolve compounds like a liquid. nih.gov Its solvent power can be tuned by changing the pressure and temperature. mdpi.com Because CO₂ is non-polar, a polar co-solvent (modifier), such as ethanol, is often added to improve the extraction of more polar flavonoids. nih.govmdpi.com An optimized SFE process for flavonoids from hops waste used a temperature of 50°C, a pressure of 25 MPa, and 80% ethanol as a modifier to achieve maximum yield. nih.gov Enzyme-assisted supercritical fluid extraction (EA-SFE) has also been developed, where enzymatic hydrolysis is used to convert flavonoid glycosides into their more scCO₂-soluble aglycones before extraction. bohrium.com

| Extraction Method | Principle | Advantages | Key Parameters |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls. tandfonline.com | Reduced extraction time, lower energy consumption, increased yield. tandfonline.com | Temperature, Time, Solvent Concentration, Ultrasound Power. ccsenet.org |

| Microwave-Assisted Extraction (MAE) | Rapid heating from microwave energy ruptures plant cells. ncsu.edu | Shorter extraction time, reduced solvent volume, higher efficiency. researchgate.netncsu.edu | Microwave Power, Time, Solvent Type, Solid-to-Liquid Ratio. researchgate.netmdpi.com |

| Enzyme-Assisted Extraction (EAE) | Enzymatic hydrolysis of cell wall components. nih.gov | High specificity, mild extraction conditions, environmentally friendly. nih.gov | Enzyme Type and Concentration, pH, Temperature, Time. nih.gov |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO₂) as a tunable solvent. nih.gov | Environmentally friendly ("green"), high selectivity, solvent-free product. acs.org | Pressure, Temperature, Co-solvent (Modifier), Flow Rate. nih.govmdpi.com |

Chromatographic Separation Techniques

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are indispensable for isolating individual flavonoids like 5,2'-Dihydroxyflavone from this mixture. nih.gov

Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography, GPC separates molecules based on their size or molecular weight. nih.gov The stationary phase consists of porous beads, typically a cross-linked dextran (B179266) gel like Sephadex LH-20, which is frequently used for flavonoid separation. nih.govnih.gov Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and have a longer retention time. This technique is effective for separating flavonoid aglycones and glycosides. auctoresonline.org For instance, a long-bed GPC protocol using a 10-meter Sephadex LH-20 system with methanol (B129727) as the eluent was successfully used to purify seven different quercetin (B1663063) glycosides from a lingonberry concentrate. nih.gov

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. The stationary phase contains fixed ionic groups that interact with oppositely charged ions in the sample. While not as common as reversed-phase HPLC for flavonoid separation, IEC can be useful for separating flavonoids with ionizable groups, such as phenolic hydroxyls or carboxylic acids, particularly after derivatization or under specific pH conditions that ensure the compounds are charged. The separation is controlled by the pH and ionic strength of the mobile phase.

Structural Characterization and Quantitative Determination of Flavonoids

Once a flavonoid is isolated, a combination of spectroscopic and spectrometric methods is required to unambiguously determine its chemical structure and to quantify its presence in a sample.

High-Resolution Mass Spectrometry (MS) and Tandem MS (LC-MS) for Structural Elucidation and Quantification

Mass spectrometry is a cornerstone technique for flavonoid analysis, providing information on molecular weight and structure. mdpi.com When coupled with liquid chromatography (LC-MS), it becomes one of the most powerful tools for analyzing complex mixtures. nih.govbohrium.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov This is critical for distinguishing between isomers that have the same nominal mass but different chemical formulas.

Tandem mass spectrometry (MS/MS) involves isolating a precursor ion (such as the molecular ion of this compound), fragmenting it through collision-induced dissociation (CID), and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the flavonoid's structure. Common fragmentations include the retro-Diels-Alder (RDA) cleavage of the C-ring, as well as neutral losses of small molecules like water (H₂O) and carbon monoxide (CO). mdpi.com These patterns help identify the flavonoid class and the substitution pattern on the A and B rings. mdpi.comnih.gov LC-MS/MS is widely used for both identifying and quantifying flavonoids in various matrices. anjs.edu.iq

| Technique | Information Provided | Application in Flavonoid Research |

|---|---|---|

| LC-MS | Separation, Molecular Weight | Analysis of flavonoids in complex extracts. nih.gov |

| HRMS | Accurate Mass, Elemental Formula | Identification of unknown flavonoids and distinguishing isomers. nih.gov |

| Tandem MS (MS/MS) | Structural information from fragmentation patterns. | Structural elucidation by analyzing characteristic cleavages (e.g., retro-Diels-Alder). mdpi.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic molecules, including flavonoids. scielo.br It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ) and coupling constants (J) are used to determine the substitution pattern on the aromatic A and B rings. brieflands.com For example, the signals for protons on the B-ring can help distinguish between different hydroxylation patterns.

¹³C-NMR: Carbon NMR reveals the number of chemically distinct carbon atoms in a molecule. nih.gov The chemical shift of each carbon provides insight into its local electronic environment. For instance, the signal for the C-4 carbonyl carbon is typically found far downfield (around 180 ppm). brieflands.com Predictive tools based on extensive ¹³C-NMR data libraries can accurately estimate chemical shifts for newly isolated flavonoids, aiding in their identification. nih.gov Two-dimensional NMR techniques (like COSY, HMQC, and HMBC) are used to establish connectivities between protons and carbons, allowing for the unambiguous assignment of all signals and final confirmation of the structure. scielo.br

Ultraviolet-Visible (UV-Vis) Spectroscopy for Identification and Quantitative Analysis

UV-Vis spectroscopy is a simple, rapid, and reliable method widely used for both the preliminary identification and quantitative analysis of flavonoids. mdpi.comnih.gov Flavonoids exhibit characteristic absorption spectra in the UV-visible region due to their conjugated aromatic systems. neliti.com

The UV-Vis spectrum of a flavone (B191248) typically shows two major absorption bands:

Band II: Appears in the 240–290 nm range and is associated with the A-ring benzoyl system. nepjol.info

Band I: Appears in the 300–385 nm range and corresponds to the B-ring cinnamoyl system. nepjol.info

The exact position and intensity of these bands are influenced by the substitution pattern on the flavonoid skeleton. The use of specific shift reagents (e.g., NaOH, AlCl₃, NaOAc) can provide valuable structural information. nepjol.info These reagents react with specific hydroxyl groups on the flavonoid structure, causing characteristic shifts (either bathochromic, to a longer wavelength, or hypsochromic, to a shorter wavelength) in the absorption bands. For example, the addition of aluminum chloride (AlCl₃) causes a significant bathochromic shift in Band I if there is a free hydroxyl group at the C-3 or C-5 position. nepjol.info This technique is instrumental in determining the location of free hydroxyl groups, which is essential for identifying a specific compound like this compound.

For quantitative analysis, a colorimetric method involving complexation with aluminum chloride is often used. nih.gov The absorbance of the resulting colored complex is measured at a specific wavelength (e.g., ~425 nm) and compared to a calibration curve prepared with a standard like quercetin or rutin (B1680289) to determine the total flavonoid content. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary techniques for the separation and quantification of this compound. These methods offer high resolution, sensitivity, and precision, making them suitable for analyzing complex mixtures, such as plant extracts or biological samples. oup.com

The separation is typically achieved on a reversed-phase (RP) column, most commonly a C18 column. silae.it The choice of mobile phase is critical for achieving good separation of flavonoid isomers. A gradient elution is often employed, starting with a higher polarity solvent and gradually increasing the proportion of a lower polarity organic solvent. Common mobile phases consist of a mixture of an aqueous solution (often containing an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. oup.comsilae.it

For the analysis of flavonoids, including dihydroxyflavone isomers, UHPLC systems coupled with tandem mass spectrometry (UHPLC-MS/MS) provide a powerful tool for both identification and quantification due to their high sensitivity and selectivity. oup.com Quantification is typically performed using a photodiode array (PDA) detector or a mass spectrometer. nih.gov The PDA detector allows for the monitoring of absorbance at specific wavelengths, while the mass spectrometer provides information on the mass-to-charge ratio of the compound, enabling highly specific detection.

While specific validated methods detailing the limit of detection (LOD) and limit of quantification (LOQ) for this compound are not widely published, the general parameters for flavonoid analysis can be adapted. The table below illustrates typical conditions used for the HPLC and UHPLC analysis of flavonoids, which would be applicable for developing a method for this compound.

Table 1: Representative HPLC and UHPLC Conditions for Flavonoid Analysis

| Parameter | HPLC | UHPLC |

|---|---|---|

| Column | Zorbax SB-C18 (4.6 mm x 150 mm, 3.5 µm) silae.it | Waters HSS T3 (2.1 mm x 100 mm, 1.8 µm) oup.com |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile silae.it | A: 0.1% Formic acid in waterB: Acetonitrile with 0.1% formic acid oup.com |

| Flow Rate | 0.25 mL/min silae.it | 0.3 mL/min oup.com |

| Detection | Diode Array Detector (DAD) at 280 nm & 365 nm silae.it | Tandem Mass Spectrometry (MS/MS) oup.com |

| Column Temp. | 30 °C silae.it | 40 °C oup.com |

| Injection Vol. | 4 µL silae.it | 2 µL oup.com |

This table presents representative parameters based on published methods for general flavonoid analysis and serves as a guideline for the analysis of this compound.

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in Flavonoid Analysis

While HPLC and UHPLC are the predominant methods, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) also play roles in flavonoid analysis.

Gas Chromatography (GC) is less commonly used for underivatized flavonoids due to their low volatility and thermal instability. However, when coupled with mass spectrometry (GC-MS), it can be a powerful tool for structural elucidation, provided the flavonoids are first converted into more volatile derivatives. sigmaaldrich.com This derivatization process, often silylation, increases the volatility of the compounds, allowing them to be analyzed by GC. For instance, propolis balsam, which contains a variety of flavonoids, is often analyzed by GC-MS after derivatization with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique used for the preliminary analysis and screening of flavonoids in mixtures like plant extracts. srce.hr The separation is based on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase. srce.hr The choice of the mobile phase, a solvent system of specific polarity, determines the separation and the resulting Retention factor (Rf) values. srce.hr For 5,7-dihydroxyflavones, a mobile phase of iodine/dimethyl sulfoxide (B87167) has been used for monitoring reactions. koreascience.kr After development, spots can be visualized under UV light or by spraying with a detection reagent. koreascience.kr While TLC is primarily a qualitative or semi-quantitative tool, it is invaluable for quickly optimizing solvent systems for column chromatography or HPLC. scispace.com

Table 2: General Parameters for TLC Analysis of Flavonoids

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates koreascience.kr |

| Mobile Phase | Varies depending on flavonoid polarity; e.g., Carbon tetrachloride:acetone:formic acid (35:10:5) srce.hr |

| Detection | UV light (254 nm / 366 nm); Spray reagents (e.g., 1% methanolic diphenylboryloxyethylamine) srce.hr |

| Identification | Based on Rf value comparison with standards |

This table outlines general conditions for the TLC analysis of flavonoids.

Structure Activity Relationship Sar Studies of 5,2 Dihydroxyflavone and Analogues

Influence of Hydroxylation Patterns on Biological Activities

The number and position of hydroxyl (-OH) groups on the flavonoid scaffold are primary determinants of their biological activities. foodengprog.org These groups are crucial for mechanisms like radical scavenging and metal chelation and significantly influence interactions with enzyme active sites and cellular receptors. ingentaconnect.combenthamscience.com

The hydroxylation pattern across the A, B, and C rings distinctly modulates a flavonoid's function. nih.govnih.gov For instance, a hydroxylated B-ring is considered critical for potent antioxidant properties. nih.gov More than two hydroxyl groups on the B-ring can lead to a significant increase in antioxidant effects. foodengprog.org Specifically, research has highlighted the importance of 3',4'-dihydroxy and 5,4'-dihydroxy patterns in the flavone (B191248) nucleus for antiproliferative activity against cancer cells. iiarjournals.org Hydroxylation at specific positions on the B-ring, such as C3' and C4', has also been found to enhance the inhibition of enzymes like aldose reductase. nih.gov

Modifications on the A and C rings are also impactful. The presence of a 5,6-dihydroxy (catechol) motif in the A-ring has been shown to confer potent anti-inflammatory and antioxidant activities, with 5,6-dihydroxyflavone (B183487) demonstrating higher potency in blocking inflammatory responses than its analogues chrysin (B1683763) and baicalein. mdpi.comresearchgate.net Hydroxylation at the C3 position of the C-ring can enhance the inhibitory effects on α-glucosidase and α-amylase, but may weaken antimicrobial abilities. foodengprog.orgnih.gov Conversely, for anti-inflammatory activity, hydroxyl groups at the C-5 and C-4' positions are generally enhancing, while those at C-6, C-7, C-8, and C-3' can attenuate activity. acs.org Studies on aryl hydrocarbon receptor (AhR) activity showed that while unsubstituted flavone acts as an agonist, the addition of hydroxyl groups can lead to either active (e.g., 5-hydroxyflavone (B191505), 6-hydroxyflavone) or inactive (e.g., 7-hydroxyflavone, 7,4'-dihydroxyflavone) ligands. nih.gov

| Hydroxylation Pattern | Ring | Observed Biological Effect | Reference Compound(s) | Source Citation |

|---|---|---|---|---|

| 5,4'-Dihydroxy | A & B | Important for antiproliferative activity. | Flavone Analogues | iiarjournals.org |

| 3',4'-Dihydroxy (Catechol) | B | Crucial for antiproliferative activity and inhibition of aldose reductase. | Flavone, Luteolin | nih.goviiarjournals.org |

| 5,6-Dihydroxy (Catechol) | A | Confers potent anti-inflammatory and antioxidant activity. | 5,6-Dihydroxyflavone | mdpi.com |

| 3-Hydroxy | C | Enhances pro-oxidant effects and inhibitory action on α-glucosidase. May weaken antimicrobial activity. | Kaempferol (B1673270), Myricetin (B1677590) | foodengprog.orgnih.gov |

| 5-Hydroxy | A | Contributes to AhR agonist activity. | 5-Hydroxyflavone | nih.gov |

| 7-Hydroxy | A | Results in an inactive AhR ligand, which can act as an AhR antagonist. | 7,4'-Dihydroxyflavone (B191080) | nih.gov |

Role of Planar Ring Structure and C2-C3 Double Bond in Molecular Interactions

The geometry of the flavonoid core, specifically the planarity conferred by the C2-C3 double bond in the C-ring, plays a pivotal role in molecular interactions. ingentaconnect.comalliedacademies.org This double bond, in conjugation with the 4-oxo (ketone) group, creates a largely planar structure that is essential for high-affinity binding to proteins and enzymes. alliedacademies.orgnih.gov Molecules with this near-planar structure can more easily insert into the hydrophobic pockets of enzymes. alliedacademies.org

The significance of the C2-C3 double bond is evident when comparing flavones (which possess it) to flavanones (which have a saturated C2-C3 single bond). The absence of this bond in flavanones allows for more twisting of the B-ring relative to the AC-ring system, reducing planarity and often diminishing biological activity. alliedacademies.org For example, flavonoids with a C2-C3 double bond were found to be more effective inhibitors of certain enzymes than their corresponding flavanone (B1672756) homologues. alliedacademies.org

This structural feature is a key requirement for several biological activities:

Enzyme Inhibition: The C2-C3 double bond is important for the inhibition of enzymes like cyclooxygenase (COX), lipoxygenase (LOX), and angiotensin-converting enzyme. alliedacademies.orgnih.gov Its reduction can lead to a loss of inhibitory activity against the COX pathway. alliedacademies.org

Anticancer Activity: The presence of the C2-C3 double bond is considered essential for the anticancer activity of flavonoids. foodengprog.org

Antioxidant Activity: For many phenolic compounds, the C2=C3 double bond is a signature of high antioxidant activity, as it allows for electron delocalization from a hydroxyl radical, thereby stabilizing it. alliedacademies.orgbohrium.com

Aryl Hydrocarbon Receptor (AhR) Binding: The planarity of the flavonoid structure is a recognized feature for ligands that bind to the AhR. ingentaconnect.combenthamscience.com

Impact of Substitutions and Modifications on Specific Mechanistic Actions

Beyond hydroxylation, other substitutions and modifications to the flavone skeleton can profoundly impact specific biological actions by altering the molecule's electronic properties, stability, and binding orientation with target proteins.

Methylation (the addition of a methoxy (B1213986) group, -OCH₃) is a common modification. It can increase the metabolic stability of a flavonoid compared to its more easily oxidized hydroxylated counterparts. However, this modification often alters bioactivity. In studies of antiproliferative effects, methylation of the 3',4'-dihydroxy groups drastically reduced activity. iiarjournals.org Similarly, in studies on pteridine (B1203161) reductase enzymes, methylation of hydroxylated compounds resulted in an almost complete loss of inhibitory activity. acs.org In other cases, methoxy groups at specific positions, such as C5 and C7, have been linked to enhanced anti-inflammatory activity. mdpi.com For inhibiting prostaglandin (B15479496) E2 (PGE2) production, 5-hydroxy-7-methoxyflavones showed moderate activity, whereas the corresponding 5,7-dihydroxyflavones and 5,7-dimethoxyflavones were largely inactive. koreascience.kr

Other substitutions also confer specific activities. For example, a library of 5,7-dihydroxyflavone analogues was screened for inhibitors of glycogen (B147801) phosphorylase. uclan.ac.uk Computational docking predicted that analogues with B-ring hydroxyl groups and halogenated substituents (e.g., chlorine, bromine) in the ortho position would have favorable binding affinities. uclan.ac.uk

The nature of the substitution can determine whether a flavonoid acts as an agonist or an antagonist for a specific receptor. For the AhR, while some dihydroxyflavones are inactive as agonists, they can function as antagonists, inhibiting the receptor's activation by other compounds. nih.gov This highlights how subtle structural changes can completely switch the mechanistic action from activation to inhibition.

| Substitution/Modification | Position(s) | Specific Mechanistic Action | Example Compound(s)/Analogue Class | Source Citation |

|---|---|---|---|---|

| Methylation (-OCH₃) | 3', 4' | Drastically reduces antiproliferative activity compared to dihydroxy analogue. | 3',4'-Dimethoxyflavone | iiarjournals.org |

| Methylation (-OCH₃) | General | Leads to almost complete loss of pteridine reductase (PTR1) inhibition. | Methoxylated Flavonols | acs.org |

| Methoxy Group (-OCH₃) | 7 (with 5-OH) | Shows moderate inhibition of COX-2 catalyzed PGE2 production. | 5-Hydroxy-7-methoxyflavone analogues | koreascience.kr |

| Halogenation (e.g., -Cl, -Br) | B-ring (ortho) | Predicted to have favorable binding affinity as a glycogen phosphorylase inhibitor. | 5,7-Dihydroxyflavone analogues | uclan.ac.uk |

| Hydroxylation (-OH) | 7, 4' | Acts as an Aryl Hydrocarbon Receptor (AhR) antagonist. | 7,4'-Dihydroxyflavone | nih.gov |

| Unsubstituted | - | Acts as an Aryl Hydrocarbon Receptor (AhR) agonist. | Flavone | nih.gov |

Insufficient Data Available for 5,2'-Dihydroxyflavone

A comprehensive review of available scientific literature reveals a significant lack of specific research on the molecular and cellular mechanisms of action for the chemical compound This compound . While the broader family of flavonoids, and indeed other dihydroxyflavone isomers, have been the subject of extensive study, detailed investigations into the specific interactions of this compound with key intracellular signaling pathways are not sufficiently documented to fulfill the requirements of the requested article.

General information suggests that this compound, as a flavonoid, may possess antioxidant and neuroprotective properties and can be used as a precursor in the synthesis of other flavonoids like 5,2'-Dimethoxyflavone. biosynth.com However, specific, evidence-based findings on its modulatory effects on the following pathways are not present in the available research:

Phosphatidylinositol-3 Kinase (PI3K)/Akt Pathway

Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK1/2, JNK, p38)

Protein Kinase C (PKC) and Tyrosine Kinase

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway

Sirtuin (SIRT) Pathway

Regulation of Gene Expression and Epigenetic Processes

In contrast, substantial research is available for other isomers, such as 5,6-dihydroxyflavone, mdpi.comnih.gov 5,7-dihydroxyflavone (chrysin), researchgate.netnih.gov and the extensively studied 7,8-dihydroxyflavone (B1666355), spandidos-publications.comspandidos-publications.comthegoodscentscompany.com which have demonstrated clear interactions with the PI3K/Akt, MAPK, and JAK/STAT pathways. However, due to the principles of structure-activity relationships, the findings for one isomer cannot be scientifically and accurately extrapolated to another.

Given the strict requirement to focus solely on this compound, the lack of specific data prevents the generation of a scientifically accurate and detailed article as outlined. Further research is required to elucidate the specific molecular and cellular mechanisms of this particular compound.

Table of Compounds

Elucidating Molecular and Cellular Mechanisms of Action of 5,2 Dihydroxyflavone

Regulation of Gene Expression and Epigenetic Processes

Modulation of Transcription Factors

5,2'-Dihydroxyflavone has been shown to modulate the activity of several key transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear factor erythroid 2-related factor 2 (Nrf2). These transcription factors are critical in regulating a wide array of cellular processes, including inflammation, oxidative stress response, and cell survival.

The unchecked activation of NF-κB and AP-1 is a hallmark of many chronic inflammatory diseases. nih.gov Phytochemicals, including flavonoids, can interfere with the signaling pathways that lead to the activation of these transcription factors. nih.gov NF-κB, in particular, is a master regulator of pro-inflammatory gene expression, controlling the synthesis of cytokines like TNF-α, IL-1β, IL-6, and IL-8, as well as the enzyme COX-2. mdpi.com

Conversely, Nrf2 is a key regulator of the cellular antioxidant response. mdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Keap1. mdpi.com However, upon exposure to oxidative or xenobiotic stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of cytoprotective genes containing antioxidant response elements (ARE). mdpi.comtrisakti.ac.id These genes encode for antioxidant enzymes and other defense proteins. mdpi.com Interestingly, there is a crosstalk between NF-κB and Nrf2, where the activation of one can influence the activity of the other. mdpi.comnih.gov For instance, the p65 subunit of NF-κB can repress the transcriptional activity of Nrf2. mdpi.com

Effects on Cell Cycle Regulatory Genes

The integrity of the cell cycle is maintained by a complex network of regulatory proteins, including cyclin-dependent kinases (CDKs), cyclins, and CDK inhibitors like p21 and p27. unc.eduscience.gov Flavonoids have been shown to influence these regulatory pathways.

The p53 tumor suppressor protein plays a crucial role in inducing cell cycle arrest in response to cellular stress, such as DNA damage. nih.gov One of the key downstream targets of p53 is the gene CDKN1A, which encodes the p21 protein. nih.govnih.gov The p21 protein, in turn, can inhibit the activity of cyclin-CDK complexes, leading to a halt in cell cycle progression. researchgate.net This p53-p21-RB signaling pathway is a critical mechanism for preventing the proliferation of damaged cells. nih.gov Another p53-regulated gene, GADD45A, is also involved in growth suppression and DNA repair. nih.gov

Regulation of Pro-inflammatory Gene Expression

This compound can modulate the expression of a variety of pro-inflammatory genes, thereby influencing the inflammatory response. Key targets include enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as signaling molecules such as cytokines, chemokines, and adhesion molecules.

COX-2 is an inducible enzyme that plays a central role in the inflammatory process by catalyzing the production of prostaglandins (B1171923). caldic.commedsci.org Its expression is upregulated by pro-inflammatory stimuli like cytokines and growth factors. nih.govbrieflands.comfrontiersin.org Similarly, iNOS is an enzyme responsible for the production of large amounts of nitric oxide (NO), a key mediator in inflammation. caldic.com The expression of both COX-2 and iNOS is often regulated by the NF-κB signaling pathway. mdpi.com

| Gene/Protein | Function | Modulation by Flavonoids |

|---|---|---|

| NF-κB | Transcription factor regulating inflammation | Inhibition of activation |

| AP-1 | Transcription factor involved in inflammation and cell proliferation | Modulation of activity |

| Nrf2 | Transcription factor regulating antioxidant response | Activation of pathway |

| COX-2 | Enzyme producing pro-inflammatory prostaglandins | Inhibition of expression and activity |

| iNOS | Enzyme producing pro-inflammatory nitric oxide | Inhibition of expression and activity |

| Cytokines (e.g., TNF-α, IL-6) | Signaling molecules in inflammation | Reduction in production |

| Adhesion Molecules (e.g., ICAM-1) | Mediate leukocyte adhesion to endothelium | Downregulation of expression |

Epigenetic Alterations via Chromatin Remodeling and DNA Methyltransferases (DNMTs), Histone Deacetylases (HDACs)

Epigenetic modifications, including DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the DNA sequence itself. frontiersin.orgfrontiersin.orgnih.gov Aberrant epigenetic patterns are often associated with various diseases, including cancer. frontiersin.orgnih.gov

DNA methylation, catalyzed by DNA methyltransferases (DNMTs), typically leads to gene silencing when it occurs in promoter regions. frontiersin.orgresearchgate.net Histone deacetylases (HDACs) are another class of enzymes that modify chromatin structure by removing acetyl groups from histones, leading to a more condensed chromatin state and transcriptional repression. frontiersin.org

Some phytochemicals have been identified as epigenetic modulators, capable of reversing these aberrant modifications. frontiersin.org For instance, certain flavonoids have been shown to inhibit the activity of DNMTs and HDACs. researchgate.netnih.gov This inhibition can lead to the re-expression of silenced tumor suppressor genes, offering a potential therapeutic avenue. frontiersin.org

Enzymatic Activity Modulation

This compound also exerts its biological effects through the direct modulation of various enzymes involved in oxidative stress and inflammation.

Inhibition of Oxidative Stress-Related Enzymes

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.gov This imbalance can lead to cellular damage and is implicated in a wide range of diseases. nih.gov The body possesses a sophisticated antioxidant defense system, which includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govxiahepublishing.com

SOD converts the superoxide radical into hydrogen peroxide, which is then detoxified by CAT and GPx. nih.gov Some flavonoids have been shown to enhance the activities of these protective enzymes. science.gov In contrast, other enzymes, such as xanthine (B1682287) oxidase, contribute to the production of ROS. unisi.it Flavonoids can inhibit the activity of such pro-oxidant enzymes. unisi.it

Furthermore, the induction of heme oxygenase-1 (HO-1) is another important antioxidant mechanism. mdpi.com HO-1 is a stress-responsive protein with cytoprotective effects, including the reduction of oxidative stress. mdpi.com The activation of the Nrf2 pathway can lead to the induction of HO-1. nih.govmdpi.com Some studies have shown that flavonoids can enhance the expression and activity of HO-1. spandidos-publications.com

Inhibition of Inflammatory Enzymes

In addition to regulating the expression of pro-inflammatory genes, this compound can directly inhibit the activity of enzymes that are central to the inflammatory cascade. These include cyclooxygenase (COX), lipoxygenase (LOX), phospholipase A2 (PLA2), and nitric oxide synthase (NOS). nih.gov

Phospholipase A2 is responsible for releasing arachidonic acid from cell membranes, which then serves as a substrate for both COX and LOX enzymes to produce pro-inflammatory mediators like prostaglandins and leukotrienes. mdpi.combrieflands.com Flavonoids have been shown to inhibit the activity of PLA2, COX, and LOX. mdpi.com

Specifically, the inhibition of COX-2 is a key target for anti-inflammatory drugs. medsci.orgnih.gov Some flavonoids have demonstrated selective inhibition of COX-2 over the constitutively expressed COX-1 isoform, which is involved in normal physiological functions. caldic.com Similarly, direct inhibition of iNOS activity by flavonoids has also been reported, further contributing to their anti-inflammatory properties. mdpi.comcaldic.comresearchgate.netnih.gov

| Enzyme | Function | Modulation by this compound |

|---|---|---|

| Xanthine Oxidase | Generates reactive oxygen species | Inhibition |

| Superoxide Dismutase (SOD) | Antioxidant defense | Enhanced activity |

| Catalase (CAT) | Antioxidant defense | Enhanced activity |

| Glutathione Peroxidase (GPx) | Antioxidant defense | Enhanced activity |

| Heme Oxygenase-1 (HO-1) | Cytoprotective and antioxidant | Induction |

| Cyclooxygenase (COX) | Produces pro-inflammatory prostaglandins | Inhibition |

| Lipoxygenase (LOX) | Produces pro-inflammatory leukotrienes | Inhibition |

| Phospholipase A2 (PLA2) | Releases arachidonic acid for inflammation | Inhibition |

| Nitric Oxide Synthase (NOS) | Produces pro-inflammatory nitric oxide | Inhibition |

Modulation of Neuro-Related Enzymes (e.g., Cholinesterases, β-Secretase, Pyridoxal (B1214274) Phosphatase)

The neuroprotective potential of this compound is linked to its ability to interact with and modulate the activity of various enzymes implicated in the pathogenesis of neurodegenerative diseases. biosynth.com While direct studies on this compound's effect on cholinesterases and β-secretase are not extensively detailed in the provided results, the broader class of flavonoids is known for these activities. For instance, other dihydroxyflavones have demonstrated inhibitory effects on these enzymes, suggesting a potential mechanism for this compound.

A related compound, 7,8-dihydroxyflavone (B1666355) (7,8-DHF), has been identified as a direct and potent inhibitor of pyridoxal 5'-phosphate phosphatase (PDXP). elifesciences.orgnih.govnih.gov PDXP is a key enzyme that regulates the levels of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, which is crucial for the synthesis of neurotransmitters and other essential metabolic reactions in the brain. elifesciences.orgnih.govbiorxiv.org Inhibition of PDXP by 7,8-DHF leads to an increase in brain PLP levels, which has been associated with improved cognitive function in animal models. elifesciences.orgnih.gov Given the structural similarities among dihydroxyflavones, it is plausible that this compound could exert similar effects on PDXP or other neuro-related phosphatases, although specific research on this is needed. The modulation of such enzymes represents a significant pathway through which flavonoids can exert their neuroprotective effects. biosynth.com

Impact on Metabolic Enzymes (e.g., CYP450, UDP-Glucuronosyltransferases, Sulfotransferases, Glutathione S-Transferases)

This compound, as a member of the flavonoid family, is expected to interact with various metabolic enzymes that are crucial for the biotransformation of xenobiotics and endogenous compounds.

Cytochrome P450 (CYP450) Enzymes: Flavonoids are well-documented modulators of CYP450 enzymes. The hydroxylation and methoxylation patterns on the flavone (B191248) backbone significantly influence their inhibitory potency and selectivity towards different CYP isoforms. nih.govnih.gov For example, the presence of hydroxyl groups can decrease the IC₅₀ values for inhibition of certain P450s. nih.gov Specifically, 5-hydroxyflavone (B191505) and 5,7-dihydroxyflavone have shown higher inhibitory activity and selectivity towards P450 1A2 compared to P450 1A1. nih.gov While direct data for this compound is sparse, the general structure-activity relationships suggest it would likely inhibit various CYP450 enzymes, impacting the metabolism of co-administered drugs. nih.govresearchgate.net

UDP-Glucuronosyltransferases (UGTs): Glucuronidation is a major phase II metabolic pathway for flavonoids. nih.gov The position of the hydroxyl group on the flavonoid structure is a key determinant of the rate and site of glucuronidation. nih.gov Generally, flavonoids with a 5-hydroxyl group, like this compound, are metabolized slower by UGTs, likely due to the formation of an intramolecular hydrogen bond between the 5-OH group and the 4-carbonyl group. nih.gov UGT1A1, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7 are the primary isoforms involved in flavonoid glucuronidation. nih.govnih.gov

Sulfotransferases (SULTs): Sulfation is another critical phase II conjugation reaction for flavonoids, mediated by sulfotransferases (SULTs). scispace.comnih.gov Studies on various flavonoids have shown that sulfation occurs regioselectively, often at the 7-OH position. nih.gov SULT1A3 is a key isoform responsible for the sulfation of many flavonoids. nih.gov The presence and position of hydroxyl groups influence the sulfation kinetics. nih.gov

Glutathione S-Transferases (GSTs): Flavonoids can also modulate the activity of Glutathione S-Transferases (GSTs), enzymes that play a vital role in cellular detoxification by conjugating xenobiotics with glutathione. Some flavonoids have been shown to inhibit GSTs, which could affect the cellular defense against oxidative stress and the metabolism of various compounds. wur.nl Additionally, flavonoids like 3,2′-dihydroxyflavone have been shown to increase intracellular glutathione (GSH) levels, suggesting an indirect influence on the glutathione system. nih.gov

Table 1: Overview of this compound's Potential Interaction with Metabolic Enzymes

| Enzyme Class | Specific Enzymes | Potential Effect of this compound | Reference |

| Phase I | Cytochrome P450 (CYP) | Inhibition of various isoforms (e.g., CYP1A1, CYP1A2, CYP1B1, CYP2C9, CYP3A4) | nih.govnih.gov |

| Phase II | UDP-Glucuronosyltransferases (UGTs) | Substrate for glucuronidation, potentially slower metabolism due to 5-OH group | nih.govnih.gov |

| Phase II | Sulfotransferases (SULTs) | Potential substrate for sulfation | scispace.comnih.gov |

| Phase II | Glutathione S-Transferases (GSTs) | Potential modulation of activity and influence on glutathione levels | wur.nlnih.gov |

Modulation of Drug Transporters (e.g., P-glycoprotein, Multidrug Resistance-Associated Protein 2, Breast Cancer Resistance Protein, Organic Anion Transporting Polypeptides, Organic Anion Transporters)

Flavonoids are known to interact with and modulate the function of various drug transporters, which can significantly impact the pharmacokinetics of other drugs.

P-glycoprotein (P-gp): P-glycoprotein is a well-known efflux transporter that contributes to multidrug resistance. Some flavonoids have been shown to inhibit P-gp, potentially increasing the intracellular concentration of co-administered drugs that are P-gp substrates. webmd.com

Multidrug Resistance-Associated Protein 2 (MRP2): Flavonoids can also inhibit MRP2, another important efflux transporter. For example, myricetin (B1677590) has been shown to inhibit MRP2-mediated transport. nih.gov The ability of flavonoids to inhibit MRPs is dependent on their specific structure. wur.nltno.nl

Breast Cancer Resistance Protein (BCRP): BCRP is an efflux transporter that plays a significant role in the disposition of its substrates, including many flavonoids and their glucuronidated metabolites. nih.govresearchgate.net Several flavonoids have been identified as potent inhibitors of BCRP. webmd.comresearchgate.net The structural features that contribute to strong BCRP inhibition include a double bond between positions 2 and 3, and a methoxy (B1213986) or hydroxyl group at position 5. researchgate.net Given that this compound possesses some of these features, it is likely to interact with BCRP.

Organic Anion Transporting Polypeptides (OATPs) and Organic Anion Transporters (OATs): Information regarding the direct interaction of this compound with OATPs and OATs is limited in the provided search results. However, the broader class of flavonoids is known to interact with these transporters, suggesting a potential for this compound to do so as well. webmd.com

Table 2: Potential Modulation of Drug Transporters by this compound

| Transporter | Family | Potential Effect of this compound | Reference |

| P-glycoprotein (P-gp) | ABC Transporter | Inhibition | webmd.com |

| Multidrug Resistance-Associated Protein 2 (MRP2) | ABC Transporter | Inhibition | nih.govtno.nl |

| Breast Cancer Resistance Protein (BCRP) | ABC Transporter | Inhibition | nih.govwebmd.comresearchgate.net |

| Organic Anion Transporting Polypeptides (OATPs) | Solute Carrier (SLC) | Potential Interaction | webmd.com |

| Organic Anion Transporters (OATs) | Solute Carrier (SLC) | Potential Interaction | webmd.com |

Direct Molecular Interactions and Binding

Receptor Binding and Ligand Mimicry

This compound and its analogs can directly interact with various cellular receptors, acting as either agonists or antagonists, thereby mimicking endogenous ligands. A notable example from a related compound is 6,2'-dihydroxyflavone, which acts as a novel antagonist of the GABA-A receptor. medchemexpress.comglpbio.com It inhibits the binding of [³H]-flunitrazepam to rat cerebral cortex membranes with a Ki of 37.2 nM. medchemexpress.comglpbio.com This interaction suggests that dihydroxyflavones can modulate neurotransmitter receptor activity.

Furthermore, 7,2'-dihydroxyflavone (B191086) is known to act as an agonist for the tropomyosin receptor kinase B (TrkB), mimicking the effects of brain-derived neurotrophic factor (BDNF). This binding induces receptor dimerization and autophosphorylation, promoting neuronal survival and function. While these examples involve structurally similar compounds, they highlight the potential for this compound to engage in receptor binding and ligand mimicry, a key aspect of its neuroprotective and other biological activities. biosynth.com

Metal Chelation Properties and Redox State Modulation

The chemical structure of flavonoids, including this compound, endows them with the ability to chelate metal ions, a property that is central to their antioxidant activity. researchgate.netrsc.orgmdpi.com The presence of hydroxyl and carbonyl groups creates sites for metal ion coordination. researchgate.netrsc.org Specifically, flavones with a 5-hydroxyl group, such as this compound, possess adjacent electron-donating centers that can function as a bidentate ligand to chelate metal ions like iron and copper. researchgate.netmdpi.com

This chelation ability is crucial for modulating the redox state of the cell. By binding to pro-oxidant transition metals like iron, flavonoids can prevent them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals, thus mitigating oxidative stress. mdpi.com The antioxidant activity of flavonoids can be attributed to this metal-chelating capacity, alongside their ability to scavenge free radicals directly. biosynth.com The specific chelation site and the stability of the resulting metal complex depend on the number and position of the hydroxyl groups on the flavonoid backbone. researchgate.netconicet.gov.ar

Pre Clinical Investigative Studies on 5,2 Dihydroxyflavone and Flavonoid Analogues Mechanistic Focus

In Vitro Cellular Model Systems and Their Mechanistic Insights

Studies in Cancer Cell Lines (e.g., Cell Growth Inhibition, Apoptosis Induction, Cell Cycle Arrest)

The anti-cancer potential of various hydroxyflavones has been extensively investigated across a range of human cancer cell lines. These studies consistently demonstrate the ability of these compounds to inhibit cell growth, trigger programmed cell death (apoptosis), and halt the cell division cycle, thereby impeding tumor progression. The specific mechanisms often depend on the structure of the flavone (B191248) and the genetic background of the cancer cell type.

Cell Growth Inhibition:

A primary indicator of anti-cancer activity is the ability to inhibit the proliferation of cancer cells. In vitro assays, such as the MTT assay, are commonly used to quantify this effect. Numerous studies have shown that flavonoid analogues exhibit potent growth-inhibitory effects against various cancer cell lines in a dose- and time-dependent manner.

For instance, two isomeric flavones, referred to as flavone A and flavone B, have demonstrated potent cytotoxic activity against carcinomas of the colon (CaCo-2, HCT 116), pancreas (Panc28, MIA PaCa), breast, and prostate. nih.gov Similarly, trihydroxyflavone derivatives have been shown to inhibit the growth of lung (A549), breast (MCF-7), and brain epithelial (U87) cancer cells, with the majority of these compounds showing efficacy at concentrations between 10-50 µM. bohrium.commdpi.comlsmu.lt One of the most active compounds identified in these studies was 3',4',5-trihydroxyflavone. bohrium.commdpi.com

Furthermore, 7,8-dihydroxyflavone (B1666355) (7,8-DHF) has been found to reduce the viability of human osteosarcoma cells (U2OS and 143B) and malignant melanoma cells. spandidos-publications.comoup.com In melanoma cells stimulated with α-melanocyte stimulating hormone (α-MSH), 7,8-DHF potently inhibited growth and clonogenic survival. spandidos-publications.com Another analogue, 5-hydroxy 3′,4′,7-trimethoxyflavone (HTMF), isolated from Lippia nodiflora, also confirmed its anti-proliferative effect in human breast cancer (MCF-7) cells through cytotoxicity assays. researchgate.net

Apoptosis Induction:

A key mechanism through which flavonoids exert their anti-cancer effects is the induction of apoptosis, a form of programmed cell death that eliminates damaged or unwanted cells. Flavonoids can trigger apoptosis through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-mediated) pathway. nih.gov

Intrinsic Pathway: This pathway is often initiated by internal cellular stress and involves the mitochondria. Flavone A, for example, induces apoptosis in more differentiated colon (CaCo-2) and pancreatic (Panc28) cancer cells via the intrinsic pathway. nih.gov This is achieved by inhibiting the activated forms of extracellular signal-regulated kinase (ERK) and pS6, which leads to a loss of phosphorylation of the Bcl-2 associated death promoter (BAD) protein. nih.gov The dephosphorylated BAD can then bind to and inactivate anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to mitochondrial dysfunction and apoptosis. nih.gov Similarly, 5,7-dihydroxyflavone (chrysin) was found to up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2 in hepatocarcinoma HepG2 cells, thereby increasing the Bax/Bcl-2 ratio, a critical determinant for apoptosis. nih.govnih.gov 7,8-DHF has also been shown to induce apoptosis in human hepatocarcinoma (HUH-7) cells and leukemia U937 cells by modulating Bcl-2 family proteins. dntb.gov.uaeajm.org

Extrinsic Pathway: This pathway is activated by external signals through death receptors on the cell surface. Flavone B triggers apoptosis in poorly differentiated colon (HCT 116) and pancreatic (MIA PaCa) cancer cells through this pathway, which involves the upregulation of phosphorylated c-JUN. nih.gov Some flavonoids can sensitize cancer cells to other apoptosis-inducing agents. For example, 5,7-dihydroxyflavone enhances the apoptotic potential of TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) in HepG2, Jurkat T, and HeLa cells. nih.govnih.gov This sensitization is partly achieved by downregulating inhibitor of apoptosis proteins (IAPs) like c-IAP1, c-IAP2, XIAP, and Survivin, which normally block caspase activation. nih.gov

The activation of caspases, a family of proteases that execute the apoptotic process, is a common feature. 5-methoxyflavanone was found to increase the cleavage of caspase-2 and -7 in HCT116 colon cancer cells. nih.gov Likewise, HTMF treatment in MCF-7 cells led to the modulation of key apoptotic markers including p53, Bcl-2, Bax, and cleaved PARP. researchgate.net

Cell Cycle Arrest:

Cancer is characterized by uncontrolled cell division, and the ability to halt the cell cycle is another important anti-cancer mechanism of flavonoids. These compounds can interfere with the cell cycle at various checkpoints, primarily G1/S and G2/M, preventing the cell from progressing to the next phase of division.

G2/M Arrest: Several flavonoids have been shown to arrest cells in the G2/M phase. For instance, 5,6,7,3′,4′,5′-hexamethoxyflavone, a polymethoxyflavone, caused G2/M phase arrest in triple-negative breast cancer cells (Hs578T). nih.gov Similarly, 5-methoxyflavanone induced cell cycle arrest at the G2/M phase in HCT116 cells, a response linked to DNA damage signaling involving the activation of ATM, Chk2, and p53. nih.gov

G1 Arrest: Other flavonoids induce arrest at the G1 checkpoint. 7,8-dihydroxyflavone was reported to cause G1 arrest in U937 human monocytic leukemia cells by inducing the Cdk inhibitor p27 and downregulating the phosphorylation of the retinoblastoma protein (pRB). dntb.gov.ua The flavonoid apigenin can inhibit colon cancer cells by downregulating Cdc2 and cyclin B1 while upregulating p21 and p53, key regulators of cell cycle progression. spandidos-publications.com

The modulation of cyclins and cyclin-dependent kinases (CDKs), the core machinery of the cell cycle, is a central mechanism. 3′,4′-dihydroxyflavonol was found to alter cell cycle dynamics in osteosarcoma cell lines (MG-63 and U2OS) by differentially affecting the expression of various cyclins and CDKs. mdpi.com

Table 1: Mechanistic Insights of Flavonoid Analogues in Cancer Cell Lines

| Flavonoid Analogue | Cancer Cell Line(s) | Key Mechanistic Findings |

|---|---|---|

| Flavone A | Colon (CaCo-2), Pancreas (Panc28) | Apoptosis: Induces intrinsic pathway via inhibition of ERK/pS6 and dephosphorylation of BAD. nih.gov |

| Flavone B | Colon (HCT 116), Pancreas (MIA PaCa) | Apoptosis: Triggers extrinsic pathway with upregulation of phosphorylated c-JUN. nih.gov |

| 5,7-Dihydroxyflavone (Chrysin) | Hepatocarcinoma (HepG2), Leukemia (Jurkat), Cervical (HeLa) | Apoptosis: Sensitizes cells to TRAIL-induced apoptosis; increases Bax/Bcl-2 ratio; downregulates IAPs (c-IAP1, c-IAP2, XIAP, Survivin); reduces phosphorylation of Akt and STAT3. nih.govnih.gov |

| 7,8-Dihydroxyflavone (7,8-DHF) | Osteosarcoma (U2OS, 143B), Melanoma (B16F10), Leukemia (U937), Hepatocarcinoma (HUH-7) | Growth Inhibition & Apoptosis: Reduces cell viability, induces apoptosis via modulation of Akt/Bad and MAPK (ERK, JNK) signaling, and upregulates caspase-3. spandidos-publications.comoup.comdntb.gov.uaeajm.orgCell Cycle Arrest: Induces G1 arrest in leukemia cells via p27 induction and pRB downregulation. dntb.gov.ua |

| 3',4',5-Trihydroxyflavone | Lung (A549), Breast (MCF-7) | Growth Inhibition: Potent inhibition of cell proliferation. bohrium.commdpi.com |

| 5-Methoxyflavanone | Colon (HCT116) | Apoptosis & Cell Cycle Arrest: Induces G2/M arrest and apoptosis via a DNA damage response (ATM/Chk2/p53 activation) and caspase-2/-7 cleavage. nih.gov |

| 5,6,7,3',4',5'-Hexamethoxyflavone | Triple-Negative Breast Cancer (Hs578T) | Growth Inhibition & Cell Cycle Arrest: Inhibits cell growth and induces G2/M phase arrest. nih.gov |

| 5-hydroxy 3′,4′,7-trimethoxyflavone (HTMF) | Breast (MCF-7) | Growth Inhibition & Apoptosis: Inhibits proliferation; induces apoptosis via modulation of p53, Bcl-2, Bax, and cleaved PARP; increases cellular ROS. researchgate.net |

| 3',4'-Dihydroxyflavonol | Osteosarcoma (MG-63, U2OS) | Cell Cycle Arrest: Alters cell cycle dynamics and modulates expression of cyclins and CDKs. mdpi.com |

In Vivo Animal Model Systems for Mechanistic Elucidation

While in vitro studies provide crucial mechanistic insights at the cellular level, in vivo animal models are essential for understanding the physiological effects and potential therapeutic efficacy of compounds in a whole organism.

One study investigated the combined effect of 5,7-dihydroxyflavone and TRAIL in a HepG2 tumor xenograft model in mice. The results showed that the combination treatment significantly reduced tumor burden more effectively than either agent alone. nih.govnih.gov This demonstrates an enhanced inhibitory effect on tumor growth in a living system, corroborating the in vitro findings of synergistic apoptosis induction. nih.gov Importantly, the study also noted that the combination was well tolerated by the mice, suggesting a favorable safety profile for this flavonoid analogue. nih.govnih.gov